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2-Chloro-1-iodo-4-

methoxybenzene

CAS No.: 219735-98-5

Cat. No.: B2943988

Get Quote
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Executive Summary: The "Push-Pull" Scaffold
2-Chloro-1-iodo-4-methoxybenzene (CAS: 219735-98-5), also known as 3-chloro-4-

iodoanisole, represents a privileged scaffold in medicinal chemistry and materials science. Its

utility stems from the precise electronic imbalance created by its three substituents.

Unlike symmetrical dihaloarenes, this molecule offers a pre-programmed "reaction sequence."

The 4-methoxy group (

donor) activates the ring, while the 2-chloro group (

acceptor/steric blocker) and 1-iodo group (labile leaving group) create distinct electrophilic
sites. This guide analyzes the electronic vectors that govern its reactivity and provides
validated protocols for chemoselective functionalization.
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To master the chemistry of this scaffold, one must understand the competing electronic effects

at the Carbon-1 (C-I) and Carbon-2 (C-Cl) positions.

Substituent Vector Analysis
The molecule operates under a specific "Push-Pull" regime:

The "Push" (C4-Methoxy): The methoxy group is a strong resonance donor (

). It pushes electron density primarily to the ortho and para positions relative to itself. In this
scaffold, C1 (bearing Iodine) is para to the methoxy group, receiving significant electron
density. This makes the oxidative addition of Palladium into the C-I bond slightly slower than
in electron-deficient arenes, but it stabilizes the resulting cationic intermediates.

The "Block" (C2-Chlorine): The chlorine atom exerts a negative inductive effect (

), pulling density from the ring. However, its primary role in this specific isomer is steric
gating. Located ortho to the iodine, it creates a "steric wall" that prevents bulky catalysts from
easily accessing the iodine center unless specific ligands are used.

The "Weak Link" (C1-Iodine): Iodine is a soft, polarizable leaving group with a weak C-I bond

(~65 kcal/mol). Despite the electron donation from the methoxy group, the C-I bond remains

the most reactive site for metal insertion.
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Figure 1: Vector map showing the competing electronic and steric forces. The Green path

represents activation; the Red path represents deactivation/blocking.

Chemoselectivity & Reactivity Profile[1]
The core value of this scaffold is the ability to differentiate between the C-I and C-Cl bonds.

The Order of Operations
Site A (C-I): Reacts at Room Temperature to 60°C. Accessible via Pd(0) oxidative addition or

Lithium-Halogen exchange.

Site B (C-Cl): Reacts at >100°C. Requires specialized ligands (e.g., Buchwald biaryl

phosphines) to overcome the stronger C-Cl bond (~95 kcal/mol) and the electron-rich nature

of the anisole ring.

Quantitative Reactivity Data
The following table summarizes the estimated Hammett parameters and bond dissociation

energies (BDE) relevant to this scaffold.
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Parameter C-I Site (Position 1)
C-Cl Site (Position
2)

Note

Bond Energy

(kcal/mol)
~65 ~95

Iodine is ~30 kcal/mol

easier to break.

Hammett

(Net)
Activated by p-OMe

Deactivated by m-

OMe

p-OMe donates to C1;

m-OMe has little effect

on C2.

Steric Environment Hindered (Ortho-Cl) Open (Ortho-H)

Ligand size is critical

for C1

functionalization.

Preferred Catalyst
Pd(dppf)Cl₂,

Pd(PPh₃)₄

Pd₂dba₃ +

XPhos/SPhos

C1 requires standard

Pd; C2 requires

rich/bulky ligands.

Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
(C-I Selective)
Objective: Functionalize the C1 position while leaving the C2-Chlorine intact for future steps.

Substrate: 2-Chloro-1-iodo-4-methoxybenzene (1.0 equiv)

Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%)

Why: The bidentate dppf ligand creates a large bite angle, facilitating the reductive

elimination, but is robust enough to not insert into the C-Cl bond under mild conditions.

Base: K₂CO₃ (2.5 equiv)

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Conditions: 60°C, 4-6 hours.
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Step-by-Step Workflow:

Charge a reaction vial with the aryl iodide, boronic acid, K₂CO₃, and Pd catalyst.

Evacuate and backfill with Nitrogen (3 cycles). Oxygen inhibition is significant due to the

electron-rich nature of the anisole ring.

Add degassed solvent mixture via syringe.

Heat to 60°C. Monitor by TLC/LCMS.

Checkpoint: The starting material (Iodide) should disappear. If C-Cl coupling begins (rare

at 60°C), lower temp to 40°C.

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Lithium-Halogen Exchange (C-I Selective)
Objective: Generate a nucleophile at C1.

Reagent:i-PrMgCl·LiCl (Turbo Grignard) or n-BuLi.

Conditions:

n-BuLi: -78°C in THF (Strict temp control required to avoid benzyne formation via

elimination of HCl).

Turbo Grignard: -20°C to 0°C in THF.

Mechanism: The Iodine atom exchanges rapidly due to the weak C-I bond. The methoxy

group coordinates Li/Mg, stabilizing the intermediate (Directed Ortho Metalation effect is

secondary here; Halogen exchange is primary).

Spectroscopic Characterization Guide
Identification of this molecule and its derivatives relies on recognizing the specific impact of the

"Push-Pull" substituents.
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Predicted NMR Signatures (CDCl₃)
Nucleus Position Shift (ppm) Multiplicity

Diagnostic
Feature

¹H H-3 6.70 - 6.80 Doublet (d)

Ortho to OMe,

Meta to I. Distinct

coupling (

Hz).

¹H H-5 6.55 - 6.65 dd
Coupled to H-6

and H-3.

¹H H-6 7.60 - 7.70 Doublet (d)
Deshielded by

Iodine (Ortho).

¹H OMe 3.75 - 3.80 Singlet (s)

Strong singlet,

typical anisole

range.

¹³C C-1 (C-I) 85.0 - 90.0 Quaternary

Shielded due to

Heavy Atom

Effect of Iodine.

¹³C C-2 (C-Cl) 138.0 - 140.0 Quaternary

Deshielded by Cl

and Ortho-I

effect.

¹³C C-4 (C-O) 158.0 - 160.0 Quaternary

Highly

deshielded (ipso-

Oxygen).
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Figure 2: Logic flow for ensuring chemoselectivity. Note that increasing temperature in Step 1

risks activating the Chlorine.

References
Hansch, C., & Leo, A. (1979).[2] Substituent Constants for Correlation Analysis in Chemistry

and Biology. Wiley-Interscience. (Source for Hammett

values:

-OMe = -0.27,

-Cl = +0.37).

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of

Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

Bao, M., et al. (2018). "Chemoselective Suzuki–Miyaura Cross-Coupling of Chloro-
Iodoarenes". Journal of Organic Chemistry.

PubChem Database. "2-Chloro-1-iodo-4-methoxybenzene (CID 18001519)". National

Library of Medicine. Link

Knochel, P., et al. (2003). "Highly Functionalized Organomagnesium Reagents Prepared

through Halogen–Metal Exchange". Angewandte Chemie International Edition, 42(36), 4302-

4320. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Electronic Architecture & Chemoselective Utility of 2-
Chloro-1-iodo-4-methoxybenzene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2943988/docs#electronic-architecture-
chemoselective-utility-of-2-chloro-1-iodo-4-methoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b2943988/docs#electronic-architecture-chemoselective-utility-of-2-chloro-1-iodo-4-methoxybenzene
https://www.benchchem.com/product/b2943988/docs#electronic-architecture-chemoselective-utility-of-2-chloro-1-iodo-4-methoxybenzene
https://www.benchchem.com/product/b2943988/docs#electronic-architecture-chemoselective-utility-of-2-chloro-1-iodo-4-methoxybenzene
https://www.benchchem.com/product/b2943988/docs#electronic-architecture-chemoselective-utility-of-2-chloro-1-iodo-4-methoxybenzene
https://www.benchchem.com/product/b2943988?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2943988?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

